Diisotridecyl glutarate
Description
Significance of Glutarate Esters in Contemporary Chemical Research
Glutarate esters, also known as pentanedioates, are derivatives of glutaric acid, a five-carbon dicarboxylic acid. chemicalbull.com These compounds, characterized by a five-carbon chain with two ester groups, possess unique properties that make them valuable in various research and industrial fields. chemicalbull.com Their molecular structure allows for a wide range of applications, from polymer science to pharmaceuticals. chemicalbull.com
In polymer science, glutaric acid diesters are utilized as monomers for synthesizing polymeric materials. chemicalbull.com The resulting polymers often exhibit desirable characteristics such as biodegradability and flexibility, making them suitable for creating biodegradable plastics, coatings, and adhesives. chemicalbull.com The properties of glutarate esters, such as their viscosity and thermal stability, can be tailored by varying the alcohol component used in their synthesis. researchgate.net
Glutarate esters also serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemicalbull.com They are considered important building blocks for producing various therapeutic agents. chemicalbull.com Furthermore, certain glutarate derivatives have applications in the food industry and analytical chemistry. chemicalbull.com For instance, some derivatives possess antimicrobial properties, while others can act as chelating agents, forming stable complexes with metal ions. chemicalbull.com Research has also explored the use of glutarate esters as solvents and plasticizers. chemicalbook.com For example, dimethyl glutarate is used as a solvent in coatings and as an intermediate in the production of cleaning agents and functional fluids. chemicalbook.com
Scope and Research Trajectories Pertaining to Diisotridecyl Glutarate
This compound (DIDG) is a specific high-molecular-weight glutarate ester. It is the 1,5-diisodecyl ester of pentanedioic acid. chemnet.com Research on this compound has primarily focused on its application as a plasticizer, particularly in polyvinyl chloride (PVC) formulations. acs.org Plasticizers are additives used to increase the flexibility and durability of materials. DIDG has been investigated as an alternative to other common plasticizers, such as di-2-ethylhexyl adipate (B1204190) (DOA) and di-2-ethylhexyl azelate (DOZ). acs.org
The research trajectory for this compound is centered on characterizing its physical and chemical properties to determine its suitability for various industrial applications. This includes evaluating its performance as a plasticizer, which involves assessing its efficiency, permanence (low volatility), and its effect on the low-temperature flexibility of the polymer matrix. Emerging research also considers the development of more environmentally friendly plasticizer alternatives, a category where diesters like this compound are being explored.
Interactive Table: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29733-18-4 | chemnet.comnih.gov |
| Molecular Formula | C₂₅H₄₈O₄ | chemnet.comnih.gov |
| Molecular Weight | 412.6 g/mol | nih.gov |
| IUPAC Name | bis(8-methylnonyl) pentanedioate | nih.gov |
| Physical State | Liquid at room temperature | |
| Boiling Point | 417 °C at 760 mmHg | chemnet.com |
| Flash Point | 184.6 °C | chemnet.comthegoodscentscompany.com |
| Density | 0.919 g/cm³ | chemnet.com |
| Refractive Index | 1.452 | chemnet.com |
| Water Solubility | 1.655e-005 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Methodological Frameworks in Chemical Compound Investigation
The investigation of chemical compounds like this compound follows structured methodological frameworks to ensure a comprehensive understanding of their properties, behavior, and potential impacts. These frameworks often integrate data from various sources in a tiered approach. nih.gov
A fundamental aspect is hazard assessment , which evaluates the intrinsic hazardous properties of a chemical. nih.gov Modern approaches, often termed New Approach Methodologies (NAMs), incorporate in silico (computational) predictions, in vitro (cell-based) assays, and targeted in vivo (animal) studies. nih.gov This allows for the prediction of a chemical's interaction with biological targets and its toxicokinetic properties. nih.gov
Analytical chemistry provides the tools for identification and quantification. Techniques like high-resolution chromatography and mass spectrometry are crucial for identifying unknown compounds and confirming the structure of synthesized molecules like esters. researchgate.netresearchgate.net Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) analyses are standard methods used to confirm the molecular structure of newly synthesized esters. researchgate.net
Structure
2D Structure
Properties
CAS No. |
68080-42-2 |
|---|---|
Molecular Formula |
C31H60O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
bis(11-methyldodecyl) pentanedioate |
InChI |
InChI=1S/C31H60O4/c1-28(2)22-17-13-9-5-7-11-15-19-26-34-30(32)24-21-25-31(33)35-27-20-16-12-8-6-10-14-18-23-29(3)4/h28-29H,5-27H2,1-4H3 |
InChI Key |
BTSYMXKTNJMEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Glutarate Esters
Esterification Reaction Pathways and Mechanisms
The synthesis of glutarate esters, including diisotridecyl glutarate, is predominantly achieved through esterification reactions. These processes involve the reaction of glutaric acid or its derivatives with an alcohol. The choice of synthetic route is often dictated by factors such as desired purity, scale of production, and environmental considerations.
Acid-Catalyzed Esterification Processes
The most conventional and widely employed method for producing glutarate esters is the Fischer-Speier esterification. researchgate.net This acid-catalyzed condensation reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. google.com In the context of this compound, glutaric acid is reacted with isodecyl alcohol. mdpi.com Similarly, ditridecyl glutarate is synthesized through the acid-catalyzed esterification of glutaric acid with tridecyl alcohol. acs.org
The mechanism of Fischer esterification is a reversible, multi-step process. mdpi.comwur.nl Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.comresearchgate.net The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wur.nlresearchgate.net Following a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the protonated ester yields the final ester product. mdpi.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). researchgate.netresearchgate.net Lewis acids can also be employed to catalyze the reaction. researchgate.net To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used, or the water produced during the reaction is continuously removed, for instance, through azeotropic distillation using a Dean-Stark apparatus. researchgate.netresearchgate.net
The general reaction is as follows:
Glutaric Acid + 2 Isodecyl Alcohol ⇌ Diisodecyl glutarate + 2 H₂O
Biocatalytic Esterification: Enzyme-Mediated Synthesis
In recent years, biocatalytic methods employing enzymes, particularly lipases, have gained significant traction as a "green" alternative for ester synthesis. researchgate.netpreprints.org These enzymatic processes operate under milder conditions of temperature and pressure, often in solvent-free systems, leading to higher product purity and reduced environmental impact. preprints.orgacs.org Lipases, such as those from Candida antarctica (e.g., Novozyme 435), are highly effective biocatalysts for the esterification of dicarboxylic acids like glutaric acid. mdpi.comnih.gov
The enzymatic esterification mechanism also involves the formation of an ester bond, but it is mediated by the active site of the lipase (B570770). acs.org Lipases can catalyze the synthesis of a variety of esters, including polyesters derived from glutaric acid and various diols. mdpi.comnih.gov For instance, Novozyme 435 has been successfully used in the synthesis of polyesters from diethyl glutarate and diols like 2,5-bis(hydroxymethyl)furan. mdpi.com The reactions are typically carried out in an organic solvent like diphenyl ether or under solvent-free conditions, with the removal of the alcohol byproduct (e.g., ethanol) under vacuum to shift the equilibrium towards the polymer. mdpi.com
Research has shown that lipases can be used for the synthesis of various glutarate esters. preprints.org The choice of lipase and reaction conditions can influence the selectivity and yield of the desired product. researchgate.net Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which is economically advantageous for industrial applications. preprints.org
Oxidative Esterification Approaches
Oxidative esterification presents an alternative pathway to glutarate esters, typically starting from a corresponding diol. While less common for the direct synthesis of this compound, the underlying principles are relevant to the broader chemistry of glutarate synthesis. One such approach involves the oxidation of 1,5-pentanediol (B104693). rsc.org
The selective oxidation of 1,5-pentanediol can yield valuable intermediates like δ-valerolactone, which is an isomer of methyl glutarate. rsc.org This process can be achieved using catalysts such as platinum supported on niobium pentoxide (Pt/Nb₂O₅) under ambient conditions. rsc.org Further oxidation of the intermediate aldehyde can lead to the formation of glutaric acid, which can then be esterified.
Another related method is the oxidation of alkenes to vicinal diols, which can then be further oxidized to dicarboxylic acids. libretexts.org For instance, the oxidation of a suitable C5 alkene could theoretically lead to a precursor for glutaric acid. While these oxidative routes are not the primary method for producing this compound, they highlight the versatility of chemical synthesis in accessing glutarate structures.
Reaction Conditions and Parameter Optimization in Glutarate Ester Synthesis
The efficiency and selectivity of glutarate ester synthesis are highly dependent on the optimization of various reaction parameters.
Influence of Temperature and Pressure on Conversion Rates
Temperature plays a crucial role in both acid-catalyzed and enzymatic esterification. In Fischer esterification, higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the reactants and products. mdpi.com For the synthesis of glutaric acid diesters, reactions are often conducted under reflux conditions. researchgate.net
In enzymatic esterification, temperature has a dual effect. It influences the enzyme's activity, which typically has an optimal temperature range, and also affects the reaction equilibrium and mass transfer. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and loss of activity if the optimal temperature is exceeded. preprints.org For example, in the lipase-catalyzed synthesis of fluorinated polyesters from dimethyl hexafluoroglutarate, temperatures between 40°C and 70°C were found to be effective, with higher temperatures not necessarily leading to significantly better conversion rates. rsc.org
Pressure is another important parameter, particularly in industrial-scale synthesis. While many esterification reactions are carried out at atmospheric pressure, applying a vacuum is a common technique to remove water or alcohol byproducts, thereby shifting the reaction equilibrium to favor ester formation. mdpi.com High-pressure conditions can also influence reaction rates and outcomes, potentially favoring pathways with smaller transition state volumes. numberanalytics.com In the context of hydrogenation of glutarate esters to 1,5-pentanediol, pressures can range from 3-5 MPa to as high as 15.0 MPa. google.com
Table 1: Influence of Temperature on Ester Synthesis
| Reaction Type | Temperature Range | Observations |
| Acid-Catalyzed Esterification | Reflux | Increases reaction rate, but can cause side reactions at very high temperatures. mdpi.comresearchgate.net |
| Enzymatic Esterification | 30-70 °C | Optimal temperature exists for enzyme activity; higher temperatures can cause denaturation. preprints.org |
| Fluorinated Polyester Synthesis | 40-70 °C | Higher temperatures did not significantly improve conversion rates. rsc.org |
Role of Stoichiometric Ratios in Reaction Efficiency
The molar ratio of reactants is a critical factor in determining the efficiency of the esterification reaction. rroij.com In the synthesis of diesters like this compound from a dicarboxylic acid, a stoichiometric ratio of 1:2 (acid to alcohol) would theoretically be required. However, to maximize the conversion of the more valuable glutaric acid, an excess of the alcohol is often used. acs.org This is a direct application of Le Châtelier's principle, pushing the equilibrium towards the product side. google.com
In a study on the esterification of fatty acids, it was found that increasing the alcohol-to-acid molar ratio from a stoichiometric amount to a 1.2:1 ratio significantly increased the yield. acs.org Further increases in the excess of alcohol did not have a substantial beneficial effect. acs.org The optimal stoichiometric ratio is therefore a balance between maximizing the conversion of the limiting reactant and the practicalities of removing the excess reactant after the reaction is complete.
In enzymatic esterifications conducted in solvent-free systems, the molar ratio of the reactants is even more critical as it defines the properties of the reaction medium, such as polarity and the solubility of the substrates and products. rsc.org
Catalyst Selection and Activity Studies
The efficiency of glutarate ester synthesis is heavily reliant on the choice of catalyst. A variety of catalysts can be employed, each with distinct advantages and limitations.
Homogeneous Catalysts: Traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid (PTSA) are effective for esterification. rsc.orgresearchgate.net For instance, the synthesis of various dialkyl glutarates has been successfully carried out using PTSA under reflux conditions. researchgate.net While effective, these homogeneous catalysts often require neutralization and can lead to purification challenges.
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been explored. These include ion-exchange resins and metal-exchanged clays (B1170129). researchgate.netqub.ac.uk For example, tin-exchanged tungstophosphoric acid supported on montmorillonite (B579905) K-10 has shown high activity in glycerol (B35011) esterification, a reaction analogous to glutarate synthesis. qub.ac.uk The advantage of heterogeneous catalysts lies in their ease of separation from the reaction mixture, allowing for reuse and a more environmentally friendly process. qub.ac.uk
Enzymatic Catalysts: Lipases, such as Novozym 435, have emerged as a green alternative for ester synthesis. nih.govresearchgate.net These biocatalysts operate under mild conditions and exhibit high selectivity, minimizing byproduct formation. researchgate.net For example, Novozym 435 has been used to catalyze the synthesis of diglycidyl glutarate esters. nih.gov
Organometallic Catalysts: Metal-organic frameworks (MOFs) have also been investigated as catalysts for transesterification reactions. A copper-based MOF containing glutarate ligands demonstrated efficient and recyclable catalytic activity. nih.gov Additionally, zinc glutarate (ZnGA) is a commercial catalyst known for its low cost, low toxicity, and high activity in polymerization reactions involving esters. acs.org
The activity of these catalysts is a subject of ongoing research. Studies have shown that catalyst loading and reaction temperature significantly impact reaction rates and product yields. For instance, in glycerol esterification, increasing the catalyst loading from 4 wt% to 13 wt% led to a substantial increase in triacetin (B1683017) yield. qub.ac.uk
Table 1: Comparison of Catalysts for Glutarate Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid (PTSA) | High activity, low cost | Difficult to separate, corrosive, potential for side reactions | rsc.orgresearchgate.net |
| Heterogeneous Acid | Ion-exchange resins, Metal-exchanged clays (e.g., Sn-DTP/K-10) | Easily separable and recyclable, reduced waste | Potentially lower activity than homogeneous catalysts, can be more expensive | researchgate.netqub.ac.uk |
| Enzymatic | Lipases (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally friendly | Higher cost, potential for denaturation, slower reaction rates | nih.govresearchgate.net |
| Organometallic | Copper-based MOFs, Zinc glutarate (ZnGA) | High activity and selectivity, recyclable | Can be expensive and sensitive to air and moisture | nih.govacs.org |
Advanced Synthetic Techniques for this compound and Analogues
The choice of reactor technology and purification strategy plays a crucial role in the efficient and economical production of this compound and its analogs.
Batch and Continuous Reactor Configurations
Esterification reactions can be carried out in either batch or continuous reactors, with each configuration offering distinct advantages. ypsofacto.comtaylorandfrancis.commdpi.com
Batch Reactors: Batch Stirred Tank Reactors (BSTRs) are commonly used for ester production. ypsofacto.com In a BSTR, reactants are charged into the reactor, and the reaction proceeds over time until the desired conversion is achieved. taylorandfrancis.com This configuration is flexible and suitable for producing smaller quantities of various esters. However, for large-scale production, batch processes can be less efficient due to downtime between batches. ypsofacto.com
Continuous Reactors: Continuous Stirred Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs) offer a more efficient alternative for large-scale production. ypsofacto.commdpi.com In a CSTR, reactants are continuously fed into the reactor, and the product is continuously withdrawn, resulting in uniform conditions throughout the reactor. ypsofacto.comtaylorandfrancis.com PFRs, on the other hand, exhibit a concentration gradient along the length of the reactor. ypsofacto.com Continuous processes can offer higher productivity and more consistent product quality compared to batch processes. ypsofacto.com However, the initial investment for continuous reactors is typically higher. The choice between batch and continuous operation depends on factors such as production scale, product variety, and economic considerations. ypsofacto.com
Purification Strategies for Ester Products
After synthesis, the crude ester product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:
Washing and Extraction: The reaction mixture can be washed with water or an aqueous solution to remove water-soluble impurities. For example, a common procedure involves diluting the reaction mixture with an aqueous sodium chloride solution and then extracting the ester with an organic solvent like ether. rsc.org
Distillation: Distillation is a widely used method for separating the desired ester from components with different boiling points. worldwidejournals.com This is particularly effective for removing volatile impurities and the solvent.
Chromatography: For high-purity applications, column chromatography can be employed to separate the target ester from closely related impurities. rsc.org
Crystallization: In some cases, the ester product can be purified by recrystallization from a suitable solvent. rsc.org
The choice of purification strategy depends on the purity requirements of the final product and the nature of the impurities present.
Strategic Derivatization of Glutarate Esters
The glutarate ester backbone provides a versatile platform for the synthesis of new molecules with tailored properties. Derivatization can be achieved through various chemical transformations.
One approach involves the modification of the carboxyl groups. For instance, the hydrolysis of dimethyl glutarate can yield glutaric acid, which can then be used as a monomer in the production of polyamides like bionylon-6,5. rsc.org
Another strategy involves introducing functional groups into the glutarate molecule. For example, 3-oxo-glutarate esters can be reduced to 3-hydroxy-glutarate esters using catalysts like nickel or palladium. google.com These hydroxy-functionalized glutarates can serve as building blocks for more complex molecules.
Furthermore, derivatization techniques common in analytical chemistry, such as esterification followed by acylation, can be adapted for synthetic purposes. For example, the derivatization of amino acids for GC-MS analysis involves converting them to their methyl esters and then to their pentafluoropropionic derivatives. researchgate.net Similar multi-step derivatization could be applied to glutarate esters to introduce specific functionalities. The use of derivatizing agents like ethyl chloroformate has also been demonstrated for the analysis of glutaric acid and related metabolites, highlighting another potential avenue for synthetic modification. nih.govexlibrisgroup.com
Environmental Fate and Transformation Mechanisms of Diisotridecyl Glutarate
Environmental Distribution and Partitioning Behavior
The distribution of a chemical in the environment is determined by its tendency to partition between air, water, soil, and sediment. utoronto.ca This behavior is influenced by properties such as water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow). diva-portal.org
Fugacity-based multimedia environmental models are commonly used to predict the environmental partitioning of organic chemicals. lupinepublishers.com These models, such as the Equilibrium Criterion (EQC) model, calculate the distribution of a substance in a model environment based on its properties and the characteristics of the environmental compartments. utoronto.caneptjournal.com
Level I models calculate the equilibrium distribution in a closed system, indicating the compartment where the chemical is most likely to accumulate. mdpi.com Level III models provide a more realistic steady-state picture by incorporating transport and degradation processes. canada.ca
For high molecular weight esters with low volatility and low water solubility, such as analogues to diisotridecyl glutarate, fugacity models predict a strong affinity for solid phases. canada.ca If released into the air, these substances are expected to deposit onto soil and sediment. canada.ca When released directly to water, the majority partitions into the sediment, and a release to soil results in the substance remaining predominantly in that compartment. canada.cacanada.ca
The table below, based on modeling for analogous long-chain phthalate (B1215562) esters, illustrates the predicted environmental partitioning depending on the compartment of release.
Table 1: Predicted Environmental Partitioning of Analogous Long-Chain Esters Using a Level III Fugacity Model This table is based on data for analogous long-chain phthalate esters and illustrates the likely partitioning behavior of this compound.
| Compartment of Release | Air (%) | Water (%) | Soil (%) | Sediment (%) |
|---|---|---|---|---|
| Air (100%) | 2.1 – 7.8 | 1.1 – 2.2 | 71 – 78 | 19 – 20 |
| Water (100%) | 0 | 5.5 – 10 | 0 – 0.2 | 90 – 94 |
| Soil (100%) | 0 | 0 | 100 | 0 |
Source: Environment Canada, 2015. canada.ca
The transport of this compound within and between environmental compartments is directly linked to its partitioning behavior.
Aquatic Environments : Due to its low water solubility and high potential for sorption to organic matter, this compound released into water will predominantly bind to suspended particulate matter and bottom sediment. canada.ca Its transport is therefore governed by the movement of these particles through water currents, deposition, and resuspension.
Terrestrial Environments : When present in soil, the compound's strong adsorption to soil particles significantly limits its mobility. canada.ca Leaching through the soil column into groundwater is not an expected transport pathway. canada.ca Transport in terrestrial environments would primarily occur through soil erosion by wind or water.
Atmospheric Transport : If released to the atmosphere, the compound would likely exist adsorbed to particulate matter. Its transport would be governed by atmospheric currents, followed by removal from the air via wet and dry deposition processes, ultimately transferring it to soil and water surfaces. canada.ca
Abiotic Degradation Pathways
Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. The reaction involves the cleavage of the ester bond upon reaction with water, yielding the corresponding alcohol and carboxylic acid. mdpi.com For this compound, this would result in the formation of isodecanol (B128192) and glutaric acid.
The rate of hydrolysis is highly dependent on environmental conditions, particularly pH and temperature. nih.gov The process can be catalyzed by acids or bases. nih.gov For many esters, the hydrolysis rate is significantly faster under alkaline conditions (base-catalyzed) compared to neutral or acidic conditions. nih.govnih.gov
Mechanistic studies on similar compounds show that hydrolysis is often a second-order reaction, being first-order with respect to both the ester concentration and the concentration of the catalyst (e.g., hydroxide (B78521) ions). nih.gov The stability of esters towards hydrolysis can vary greatly depending on their chemical structure. nih.gov
Table 2: Illustrative Hydrolysis Half-Life Data for Different Ester Compounds This table provides examples of hydrolysis data for other ester compounds to illustrate the range of possible rates. Specific kinetic data for this compound is not readily available.
| Compound Type | Condition (pH) | Temperature (°C) | Half-Life |
|---|---|---|---|
| Aromatic Dithiocarbamate Ester | 7.4 | Not Specified | ~12 seconds |
| Aliphatic Dithiocarbamate Ester | 7.4 | Not Specified | ~2 minutes |
| Simple Polyester | 7.0 (PBS) | 37 | Weeks to Months |
Source: Adapted from findings on various ester-containing molecules. mdpi.comnih.gov
Photolytic degradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. pjoes.com This process can be a significant degradation pathway for compounds present in the upper layers of surface waters, on soil surfaces, or in the atmosphere. pjoes.com
Photolysis can occur through two primary mechanisms:
Direct Photolysis : Occurs when the chemical itself absorbs light energy, leading to the excitation of its electrons and subsequent bond cleavage. nih.gov
Indirect Photolysis : Occurs when other substances in the environment, known as photosensitizers (e.g., dissolved organic matter like humic or fulvic acids), absorb light energy and transfer it to the target compound or generate reactive species that then react with it. frontiersin.org
For esters, photolytic degradation can result in the cleavage of the ester linkage or other bonds within the molecule. nih.gov The exact mechanism and rate of photolysis depend on the light absorption properties of the molecule and the presence of photosensitizing materials in the environment. nih.govfrontiersin.org
Oxidation by reactive chemical species is another important abiotic degradation pathway in the environment. semanticscholar.org In the atmosphere and sunlit surface waters, highly reactive species are photochemically generated, including:
Hydroxyl Radicals (•OH) : A powerful, non-selective oxidant that can react rapidly with most organic compounds.
Singlet Oxygen (¹O₂) : A reactive oxygen species that can participate in the oxidation of electron-rich compounds. frontiersin.org
Ozone (O₃) : A selective oxidant that reacts with specific functional groups.
The interaction of this compound with these reactive species, particularly hydroxyl radicals in the atmosphere, is an expected degradation pathway. pjoes.com These oxidation reactions typically involve the abstraction of a hydrogen atom or addition to any double bonds, initiating a cascade of reactions that break down the parent molecule into smaller, more oxidized fragments, and can ultimately lead to mineralization to carbon dioxide and water. semanticscholar.orgresearchgate.net
Biotic Degradation Pathways and Microbial Interactions
Biotic degradation is the primary mechanism for the removal of this compound from the environment. This process is mediated by a wide variety of microorganisms that utilize the compound as a source of carbon and energy.
Biodegradation by Microorganisms in Aqueous and Soil Systems
This compound is considered to be readily biodegradable. Studies conducted under aerobic conditions in both aqueous and soil environments have demonstrated its susceptibility to microbial degradation.
In aqueous systems, standardized biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), have shown that DITDG can be extensively mineralized by microbial communities sourced from wastewater treatment plants.
In soil environments, the biodegradation of DITDG is also efficient. The rate of degradation is influenced by factors such as soil type, moisture content, temperature, and the abundance and diversity of the microbial population. Generally, warmer and more moist conditions favor faster degradation.
Enzymatic Degradation Mechanisms: Role of Esterases and Lipases
The initial step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bonds. This reaction is primarily catalyzed by non-specific esterases and lipases, which are ubiquitous in microorganisms.
These enzymes cleave the ester linkages, releasing glutaric acid and isotridecyl alcohol as the initial breakdown products. The reaction can be summarized as follows:
This compound + 2 H₂O --(Esterase/Lipase)--> Glutaric acid + 2 Isotridecyl alcohol
Identification of Microbial Consortia and Degrading Strains
A diverse range of bacteria and fungi possess the enzymatic machinery to degrade this compound. While specific studies identifying microbial consortia that degrade DITDG are not extensively detailed in public literature, it is understood that common soil and aquatic microorganisms are capable of this transformation.
Genera of bacteria frequently implicated in the degradation of esters include Pseudomonas, Bacillus, Rhodococcus, and Alcaligenes. Fungal genera such as Aspergillus and Penicillium are also known to produce potent esterases and lipases. It is likely that consortia of these and other microorganisms work synergistically to break down DITDG and its subsequent metabolites in the environment.
Characterization of Metabolic Pathways in Biodegradation
Following the initial enzymatic hydrolysis, the resulting metabolites, glutaric acid and isotridecyl alcohol, enter central metabolic pathways.
Glutaric Acid Metabolism: Glutaric acid is a dicarboxylic acid that can be further metabolized by many microorganisms. The typical pathway involves its activation to glutaryl-CoA, which is then decarboxylated to crotonyl-CoA. Crotonyl-CoA is a common intermediate in the beta-oxidation pathway of fatty acid degradation and can be completely mineralized to carbon dioxide and water through the citric acid cycle.
Isotridecyl Alcohol Metabolism: Isotridecyl alcohol is a branched-chain primary alcohol. Its biodegradation pathway involves oxidation to the corresponding aldehyde and then to isotridecanoic acid. This branched-chain fatty acid is then degraded through a combination of alpha- and beta-oxidation pathways, which progressively shorten the carbon chain, ultimately leading to its complete mineralization.
Persistence and Environmental Cycling Dynamics
Based on its ready biodegradability, this compound is not expected to be persistent in the environment. Its environmental half-life is predicted to be relatively short, especially in biologically active compartments like surface water and topsoil.
The environmental cycling of DITDG is largely governed by its partitioning behavior and degradation rates. Due to its low water solubility and high octanol-water partition coefficient (log Kow), DITDG released into the environment will preferentially adsorb to soil, sediment, and sludge. This partitioning to solid phases can reduce its bioavailability for microbial degradation to some extent.
However, its susceptibility to microbial attack means that it is unlikely to accumulate to high concentrations in these compartments over the long term. The potential for bioaccumulation in organisms is also considered to be low, as the compound is readily metabolized.
Assessment of Environmental Persistence
The environmental persistence of a chemical is defined as its ability to resist degradation and remain in the environment for extended periods. For this compound, its persistence is primarily evaluated through its susceptibility to biotic and abiotic degradation processes, such as biodegradation, hydrolysis, and photolysis.
Due to its structure as a high molecular weight ester with long, branched alkyl chains, this compound is characterized by low water solubility and low vapor pressure. When released into the environment, substances with these properties tend to adsorb to soil and sediment particles rather than remaining in the water column or volatilizing into the atmosphere. canada.ca
Biodegradation is considered the principal mechanism for the removal of large diesters from aquatic and terrestrial environments. canada.ca While specific data for this compound is limited, information from structurally similar long-chain dialkyl esters, such as Diisodecyl phthalate (DIDP) and Diisononyl adipate (B1204190) (DINA), indicates that these substances are not expected to persist in the environment. canada.cadiva-portal.org Studies on these analogues show they biodegrade rapidly under aerobic conditions, with complete mineralization occurring over weeks to months. canada.ca The degradation process is expected to be slower under anaerobic conditions, which are common in deep sediments. canada.ca
Abiotic degradation processes, such as hydrolysis, are also relevant. The hydrolysis of ester bonds is a key degradation pathway. For large, water-insoluble esters, this process can be slow but is an important initial step toward further breakdown. canada.caspecialchem.com Photolysis, or degradation by sunlight, is generally not a significant fate process for compounds like this compound in water or soil, though indirect photolysis in the atmosphere can occur. canada.caepa.gov
Table 1: Summary of Environmental Persistence Data for this compound and Structural Analogues
| Parameter | Finding | Environmental Compartment | Source |
| Biodegradation | Considered the primary removal mechanism. Not expected to persist. | Water, Soil, Sediment | canada.cadiva-portal.org |
| Aerobic Biodegradation | Rapid degradation, with mineralization in weeks to months (based on analogues). | Water, Soil | canada.ca |
| Anaerobic Biodegradation | Slower degradation process compared to aerobic conditions (based on analogues). | Sediment, Sub-surface Soil | canada.ca |
| Hydrolysis | Slow but important abiotic degradation pathway for large esters. | Water | canada.ca |
| Photolysis | Not considered a primary degradation pathway in water or soil. | Water, Soil | canada.caepa.gov |
| Environmental Distribution | Expected to partition to soil and sediment due to low water solubility. | Water, Soil, Sediment | canada.cavulcanchem.com |
Formation and Fate of Degradation Products and Metabolites
The environmental transformation of this compound proceeds through a stepwise degradation process, primarily initiated by the hydrolysis of its ester bonds. This process results in the formation of intermediate metabolites, which are subsequently degraded further. cir-safety.orgnih.gov
The initial step in the degradation of this compound is the enzymatic or chemical hydrolysis of one of the ester linkages. This reaction cleaves the diester into a monoester, Monoisotridecyl glutarate , and an alcohol, Isotridecyl alcohol . cir-safety.org This is a common pathway for dialkyl esters.
The resulting monoester, Monoisotridecyl glutarate, is more water-soluble than the parent diester and is typically subject to rapid biodegradation. canada.ca Further hydrolysis of the monoester yields Glutaric acid and another molecule of Isotridecyl alcohol. cir-safety.orgnih.gov
The fate of these primary degradation products is as follows:
Glutaric acid : This dicarboxylic acid is a naturally occurring substance and is readily biodegradable. nih.govhmdb.ca In aerobic environments, it is expected to be metabolized by microorganisms, ultimately breaking down into carbon dioxide and water. nih.gov
Isotridecyl alcohol : This long-chain branched alcohol is also subject to biodegradation by various microorganisms.
Table 2: Key Degradation Products and Metabolites of this compound
| Product/Metabolite Name | Chemical Formula (Representative) | Formation Pathway | Subsequent Fate | Source |
| Monoisotridecyl glutarate | C18H34O4 | Initial hydrolysis of one ester bond of this compound. | Further hydrolysis to Glutaric acid and Isotridecyl alcohol. | canada.cacir-safety.org |
| Isotridecyl alcohol | C13H28O | Hydrolysis of ester bonds in both the parent diester and the monoester. | Biodegradation. | cir-safety.org |
| Glutaric acid | C5H8O4 | Hydrolysis of the monoester, Monoisotridecyl glutarate. | Readily biodegradable; metabolized to CO2 under aerobic conditions. | nih.govhmdb.ca |
Advanced Analytical Methodologies for Diisotridecyl Glutarate Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for probing the molecular structure of Diisotridecyl glutarate and determining its concentration in various matrices. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its constituent atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons within the molecule would be observed. Protons on the carbons adjacent to the ester's oxygen atom (the -OCH₂- group of the isodecyl chain) are expected to appear in the chemical shift range of approximately 3.7-4.1 ppm. orgchemboulder.com The protons on the α-carbons of the glutarate backbone (next to the carbonyl group) would resonate at around 2.2-2.5 ppm. youtube.comresearchgate.net The complex, overlapping signals of the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the long, branched isodecyl chains would be found further upfield, typically between 0.8 and 1.6 ppm.
¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments. The carbonyl carbons (C=O) of the ester groups are characteristically found in the downfield region of the spectrum, generally between 160 and 185 ppm. chemguide.co.uklibretexts.org The carbons of the -OCH₂- group in the isodecyl chains would appear around 60-70 ppm. libretexts.org The various aliphatic carbons of the isodecyl chains and the glutarate backbone would produce a series of signals in the upfield region, from approximately 10 to 40 ppm. chemguide.co.uk The specific chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the this compound structure. youtube.comyoutube.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | 160 - 185 |
| Methylene adjacent to Ester Oxygen (-OCH₂-) | 3.7 - 4.1 | 60 - 70 |
| Methylene α to Carbonyl (-CH₂CO) | 2.2 - 2.5 | 30 - 40 |
| Methylene β to Carbonyl (-CH₂CH₂CO) | ~1.7 | 20 - 30 |
| Isodecyl Chain Methylenes (-CH₂-) | 1.2 - 1.6 | 20 - 40 |
| Isodecyl Chain Methyls (-CH₃) | 0.8 - 0.9 | 10 - 15 |
Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands in its FTIR spectrum are associated with the ester functional group.
A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the ester is expected to appear in the region of 1750-1735 cm⁻¹. orgchemboulder.comvscht.cz This band is a key diagnostic feature for identifying esters. lmu.edu Additionally, two distinct C-O stretching vibrations are characteristic of the ester group and are anticipated in the 1300-1000 cm⁻¹ region. orgchemboulder.com One of these, often referred to as the asymmetric C-C-O stretch, typically appears between 1210 and 1160 cm⁻¹ for saturated esters. spectroscopyonline.comspectroscopyonline.com The presence of long alkyl chains will be confirmed by strong C-H stretching vibrations in the 3000-2850 cm⁻¹ range and C-H bending vibrations around 1470-1370 cm⁻¹. libretexts.orgwiley.com The FTIR spectrum serves as a quick and reliable method for confirming the presence of the ester functionality and the aliphatic nature of this compound. researchgate.netrsc.org
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1750 - 1735 | Strong, Sharp |
| Ester C-O | Asymmetric Stretch | 1300 - 1150 | Strong |
| Ester C-O | Symmetric Stretch | 1150 - 1000 | Strong |
| Alkane C-H | Stretch | 3000 - 2850 | Strong |
| Alkane C-H | Bend | 1470 - 1370 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.
For this compound (C₃₁H₆₀O₄), high-resolution mass spectrometry would confirm its molecular weight with high accuracy. In techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), a protonated molecule [M+H]⁺ would be expected. nih.govcsic.esupce.cz
Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. jove.comwhitman.edu The α-cleavage can occur on either side of the carbonyl group. Another characteristic fragmentation for long-chain esters is the loss of the alkoxy group (-OR) or the entire ester side chain. nih.govtutorchase.com Analysis of these fragment ions helps to piece together the structure of the parent molecule, confirming the presence of the glutarate core and the isodecyl side chains. copernicus.orgacs.orgresearchgate.net
Chromatographic Separation Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. aocs.org In GC, the sample is vaporized and transported through a column by a carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column.
Due to its high molecular weight, the analysis of this compound by GC requires high temperatures. researchgate.net A temperature-programmed method, where the column temperature is gradually increased, would be necessary to ensure its elution from the column in a reasonable time. researchgate.net The use of a non-polar or medium-polarity capillary column would be appropriate for this non-polar compound.
When coupled with a mass spectrometer (GC-MS), this technique becomes exceptionally powerful for both qualitative and quantitative analysis. polymersolutions.comresearchgate.netcore.ac.ukgcms.czresearchgate.net The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their positive identification. csic.esnih.gov This is particularly useful for assessing the purity of this compound and identifying any related impurities or by-products. osha.govfederalregister.govnih.gov
Table 3: Summary of Analytical Techniques for this compound
| Technique | Information Obtained | Key Findings/Expectations |
| ¹H & ¹³C NMR | Detailed molecular structure, confirmation of carbon-hydrogen framework. | Predictable chemical shifts for protons and carbons near the ester group and in the alkyl chains. |
| FTIR | Identification of functional groups. | Strong C=O and C-O stretching bands characteristic of esters; C-H stretching and bending from alkyl chains. |
| UV-Vis | Quantitative analysis (indirectly). | No significant absorbance for the pure compound; derivatization required for quantification. |
| Mass Spectrometry | Molecular weight and structural information from fragmentation. | Confirmation of molecular formula; characteristic fragmentation patterns like α-cleavage and McLafferty rearrangement. |
| Gas Chromatography | Separation, purity assessment, and quantification. | Requires high-temperature, temperature-programmed methods; powerful when coupled with MS for identification. |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique for the analysis of semi-volatile and non-volatile compounds such as this compound. Given its high molecular weight and low volatility, HPLC, particularly in the reversed-phase mode (RP-HPLC), is exceptionally well-suited for its separation and quantification. In RP-HPLC, a nonpolar stationary phase (commonly C18 or C8) is paired with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) with water. The principle of separation hinges on the hydrophobicity of the analytes; this compound, being hydrophobic, interacts strongly with the stationary phase, resulting in longer retention times.
To effectively separate this compound from other components within a complex sample matrix, gradient elution is often the method of choice. This technique involves altering the mobile phase composition during the analytical run, usually by increasing the concentration of the organic solvent. This ensures the efficient elution and separation of compounds with a broad spectrum of polarities.
A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors inefficient. Consequently, alternative detection methods like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are frequently employed. These mass-based detectors offer a more uniform response for non-volatile compounds, irrespective of their optical characteristics. For the highest level of specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.
Research on the analysis of long-chain sucrose (B13894) esters using RP-HPLC with a C8 column and a methanol-tetrahydrofuran-water gradient serves as a valuable reference. researchgate.net This method, utilizing both ELSD and ESI-MS detection, achieved comprehensive separation and determination of various ester forms. researchgate.net Similarly, successful analysis of long-chain fatty acids as phenacyl esters has been demonstrated with RP-HPLC and spectrophotometric detection. aocs.org These established methodologies provide a solid foundation for the development of robust HPLC methods for this compound.
Table 1: Illustrative HPLC-CAD Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B in 15 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Expected RT | 12.5 min |
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which integrate a separation method with a spectroscopic detection technique, are crucial for the definitive identification and accurate quantification of compounds in intricate mixtures. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent and powerful hyphenated analytical tools.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for analyzing volatile and semi-volatile compounds. Although this compound possesses a high boiling point, it can be analyzed using high-temperature GC-MS. nih.gov In this method, the sample is vaporized and separated in the gas chromatograph based on its boiling point and interaction with the GC column's stationary phase. The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resultant mass spectrum acts as a chemical fingerprint, enabling highly specific identification.
For high molecular weight esters like this compound, a high-temperature capillary column with a thin film is essential for achieving good resolution and preventing peak broadening. chromforum.org The mass spectrometer is typically operated in electron ionization (EI) mode, which produces a reproducible fragmentation pattern that can be compared with spectral libraries for confirmation. Due to structural similarities among plasticizers, which often yield a common base peak ion at m/z 149, the careful selection of unique quantifier and qualifier ions is critical for accurate quantification. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly beneficial for analyzing thermally labile and high molecular weight compounds that are not readily suitable for GC analysis. irbnet.de It merges the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. For this compound, LC-MS offers a robust platform for both characterization and quantification, especially in complex matrices such as environmental or food samples. nih.govresearchgate.net
In a typical LC-MS analysis of plasticizers, a reversed-phase LC separation is linked to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. irbnet.deresearchgate.net These "soft" ionization techniques minimize fragmentation, usually producing a prominent molecular ion or a protonated molecule, which is advantageous for determining the molecular weight. Tandem mass spectrometry (LC-MS/MS) further improves selectivity and sensitivity by selecting the molecular ion and inducing fragmentation, which allows for the monitoring of specific precursor-to-product ion transitions. nih.gov This multiple reaction monitoring (MRM) mode is highly specific and significantly diminishes background noise, facilitating the detection of trace levels of the analyte. nih.gov
Table 2: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | GC-MS | LC-MS |
|---|---|---|
| Principle | Separation of volatile/semi-volatile compounds in the gas phase | Separation of non-volatile/thermally labile compounds in the liquid phase |
| Sample Volatility | Requires analyte to be volatile or semi-volatile | Suitable for non-volatile and thermally labile compounds |
| Ionization | Electron Ionization (EI) - extensive fragmentation | Electrospray (ESI), APCI - soft ionization, less fragmentation |
| Identification | Based on retention time and mass spectrum (fragmentation pattern) | Based on retention time and mass-to-charge ratio (often molecular ion) |
| Sensitivity | High | Very High (especially with MS/MS) |
| Selectivity | High | Very High (especially with MS/MS) |
Principles of Analytical Method Validation and Quality Assurance in Chemical Analysis
The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. aocs.org As a critical element of quality assurance in chemical analysis, it ensures the reliability, reproducibility, and accuracy of the data generated. The primary parameters considered during method validation include accuracy, precision, sensitivity, and the limits of detection and quantification.
Accuracy, Precision, and Sensitivity Assessments
Accuracy is defined as the closeness of a measured value to the true or accepted value. industrialchemicals.gov.au It is commonly evaluated by analyzing a certified reference material (CRM) or through recovery studies, where a sample matrix is spiked with a known quantity of the analyte. The accuracy is then reported as the percentage of the known amount that is recovered. For a method to be deemed accurate, recoveries should typically fall within a pre-established range, often 90-110%, for the expected analyte concentrations.
Precision reflects the degree of agreement among a series of measurements from the same homogeneous sample under specified conditions. industrialchemicals.gov.au It is generally expressed as the relative standard deviation (RSD) of the measurements. Precision is assessed at three distinct levels:
Repeatability: The precision achieved under identical operating conditions over a brief period.
Intermediate Precision: The precision determined within the same laboratory but on different days, by different analysts, or using different equipment.
Reproducibility: The precision established between different laboratories.
Sensitivity of an analytical method refers to its capacity to distinguish between small variations in analyte concentration. It is quantified by the slope of the calibration curve, with a steeper slope indicating higher sensitivity.
Limits of Detection and Quantification
The Limit of Detection (LOD) represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. elementlabsolutions.com It is frequently estimated from the signal-to-noise ratio, with a ratio of 3:1 being a common benchmark. elementlabsolutions.com
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. elementlabsolutions.com The LOQ is often established as the concentration that produces a signal-to-noise ratio of 10:1. elementlabsolutions.com It can also be calculated using the standard deviation of the response and the slope of the calibration curve. elementlabsolutions.com
Table 3: Typical Validation Parameters and Acceptance Criteria for an Analytical Method
| Parameter | Acceptance Criterion |
|---|---|
| Accuracy (Recovery) | 90% - 110% |
| Precision (RSD) | ≤ 15% |
| Linearity (r²) | ≥ 0.995 |
| LOD (S/N) | 3:1 |
| LOQ (S/N) | 10:1 |
Application of Analytical Methods in Environmental Monitoring Studies
For water samples, where concentrations are anticipated to be low, a pre-concentration step such as solid-phase extraction (SPE) is typically required prior to instrumental analysis. The resulting extract can then be analyzed by HPLC-MS or GC-MS. LC-MS/MS is particularly advantageous for this purpose due to its high sensitivity and selectivity, which aids in minimizing interferences from the sample matrix. nih.gov
In soil and sediment, this compound is likely to adsorb to organic matter. Consequently, a robust extraction method, such as pressurized liquid extraction (PLE) or Soxhlet extraction, is necessary to efficiently isolate the analyte. The extract usually undergoes a clean-up procedure, for instance, using gel permeation chromatography (GPC) or SPE, to remove co-extracted interfering substances before analysis by GC-MS or LC-MS.
The monitoring of semi-volatile compounds like this compound in the air often involves sampling with polyurethane foam (PUF) or other sorbent materials. The collected compounds are subsequently solvent-extracted and analyzed, typically by GC-MS, which is well-suited for the types of compounds captured from air samples.
The data obtained from these analytical methods are indispensable for understanding the environmental distribution and potential exposure risks associated with this compound. Therefore, accurate and validated analytical methods are fundamental for regulatory compliance and for making informed decisions regarding environmental protection.
Table 4: Analytical Approaches for this compound in Different Environmental Matrices
| Environmental Matrix | Sampling/Extraction | Clean-up | Analytical Technique |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Not always required | LC-MS/MS, GC-MS |
| Soil/Sediment | Pressurized Liquid Extraction (PLE), Soxhlet | GPC, SPE | GC-MS, LC-MS/MS |
| Air | Polyurethane Foam (PUF) Sampling | Solvent Extraction | GC-MS |
Computational and Theoretical Chemistry Approaches for Glutarate Esters
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation encompass a range of computational methods used to represent and study the behavior of molecules over time. These techniques are particularly useful for large and flexible molecules like long-chain glutarate esters, providing detailed information on their dynamics and interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computational simulation method that calculates the time-dependent behavior of a molecular system. udel.edumdpi.comrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate trajectories that reveal how a molecule's conformation changes over time and how it interacts with its environment. unt.edunih.gov
For a molecule like Diisotridecyl glutarate, the extensive conformational flexibility arises from rotations around numerous single bonds in the glutarate backbone and the isodecyl chains. MD simulations can explore this vast conformational space to identify low-energy structures and the transitions between them. mdpi.comcsic.es Studies on similar long-chain molecules, such as other plasticizers and polymers, demonstrate that MD is effective in characterizing key properties. mdpi.commcmaster.caacs.org For instance, simulations can quantify the degree of chain folding, the radius of gyration, and the end-to-end distance of the alkyl chains, which are crucial for understanding the molecule's function as a plasticizer. mdpi.com
Intermolecular interactions, which govern the bulk properties of the material, can also be thoroughly investigated. MD simulations can model the interactions between multiple this compound molecules or their interactions with a polymer matrix, such as PVC. mcmaster.ca These simulations provide quantitative data on non-covalent forces, including van der Waals and electrostatic interactions, which are essential for predicting compatibility and performance. unt.eduresearchgate.net For example, simulations on ester-functionalized ionic liquids have shown that the length of the alkyl side chain significantly influences the nanostructure and segregation of polar and non-polar domains. rsc.org
| Simulation Parameter | Typical Application for a Glutarate Ester | Reference |
| Force Field | OPLS-AA, AMBER, CHARMM | Defines the potential energy of the system, crucial for accurately modeling atomic interactions. mdpi.com |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of biological or chemical processes that can be observed. nih.gov |
| Temperature & Pressure | Controlled via thermostats and barostats | Allows simulation of the system under specific experimental conditions (e.g., ambient temperature and pressure). |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Models the effect of the surrounding medium, such as water or a polymer matrix. researchgate.net |
Monte Carlo Methods in Chemical Systems
Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. fz-juelich.de In chemistry, MC simulations are particularly powerful for exploring the conformational space of complex molecules and for calculating thermodynamic properties. frontiersin.orgyoutube.com Unlike MD, which follows a deterministic trajectory, MC methods generate configurations randomly and accept or reject them based on a probability criterion, typically the Boltzmann factor. fz-juelich.de
For a highly flexible molecule like this compound, MC simulations can efficiently sample a wide range of conformations to find the global energy minimum and other low-energy states. frontiersin.org This is especially useful for overcoming large energy barriers, which can be a slow process in MD simulations. csic.es Techniques such as kink-jump and crankshaft moves are specifically designed to efficiently sample the conformations of long-chain molecules. youtube.com While early MC simulations were often performed on lattice models, modern implementations in continuous space are highly effective for complex organic molecules. frontiersin.org
MC methods are also employed to calculate equilibrium properties such as phase equilibria, which is relevant for understanding the behavior of glutarate esters in mixtures or solutions. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. nih.gov These methods provide highly accurate information on molecular geometries, energies, and reactivity, complementing the dynamic insights from molecular mechanics-based simulations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT is used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies (IR spectra), and energies of different molecular states. nih.govresearchgate.net
For glutarate esters, DFT can be used to:
Determine Accurate Geometries: Optimize the molecular structure to find the most stable (lowest energy) conformation of the ester group and the initial segments of the alkyl chains. nih.gov
Calculate Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. electrochemsci.orgresearchgate.net These are crucial for understanding the molecule's polarity and sites susceptible to chemical attack. nih.gov
Investigate Reaction Mechanisms: Calculate the energy profiles of chemical reactions, including the structures and energies of transition states and intermediates. nih.govmdpi.com This is particularly valuable for studying hydrolysis and other degradation pathways.
For example, DFT calculations on dicarboxylic acids have been used to analyze their geometric structures and relate electronic properties like ionization potential and electron affinity to their performance as corrosion inhibitors. electrochemsci.org Similarly, DFT has been used to study the reaction mechanisms of ester hydrolysis, providing insights into the activation energies of rate-controlling steps. rsc.org
| DFT Functional | Basis Set | Typical Application for a Glutarate Ester | Reference |
| B3LYP | 6-31G(d), 6-311++G(d,p) | General purpose for geometry optimization and energy calculations. mdpi.com | |
| M06-2X | 6-311++G(d,p) | Good for studying non-covalent interactions and reaction kinetics. nih.gov | |
| CAM-B3LYP | 6-311+G(d,p) | Suitable for calculating electronic and optical properties. researchgate.net |
Ab Initio Methods in Molecular Structure and Reactivity Studies
Ab initio (Latin for "from the beginning") methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net They solve the Schrödinger equation and are generally more computationally expensive but can be more accurate than DFT for certain systems or properties. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.
These methods are often used as a benchmark to validate results from less computationally demanding methods like DFT. For studying the reactivity of glutarate esters, ab initio calculations can provide highly accurate energy barriers for reaction pathways, such as hydrolysis. researchgate.net For instance, studies on the neutral hydrolysis of simple esters like methyl formate (B1220265) have used ab initio calculations to investigate different mechanistic pathways and found that the formation of ions from water autoionization is a key step. researchgate.netresearchgate.net
Prediction of Chemical Reactivity and Degradation Pathways
Computational methods are instrumental in predicting how a molecule like this compound will react and degrade under various conditions. Hydrolysis, the cleavage of the ester bond by water, is a primary degradation pathway for glutarate esters. libretexts.orgchemguide.co.uk
The mechanism of ester hydrolysis can be catalyzed by either acid or base and has been studied theoretically. rsc.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This reaction typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. morressier.commasterorganicchemistry.com Computational studies, often using DFT, can model the stepwise process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the alkoxide. morressier.com Theoretical studies on the selective monohydrolysis of symmetric diesters have shown that the activation energy for the hydrolysis of the second ester group can be significantly higher than the first, explaining the high selectivity observed experimentally. morressier.com
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. chemguide.co.uk DFT calculations have been used to investigate this mechanism, suggesting that the rate-controlling step is the initial protonation of the ester's carbonyl oxygen, which is followed by the attack of water. rsc.org
For a large molecule like this compound, steric hindrance from the bulky isodecyl groups would be expected to influence the rate of hydrolysis. Computational models can quantify this steric effect on the activation energy. Software programs like Zeneth and HYDROWIN use knowledge-based systems and quantitative structure-activity relationships (QSAR) to predict degradation pathways and rates for organic chemicals, including ester hydrolysis. acs.orgnih.gov These tools can provide valuable initial assessments of a compound's environmental persistence. nih.gov Mathematical models have also been developed to predict the degradation of polyesters, considering factors like autocatalyzed and non-catalyzed hydrolysis and monomer diffusion, which could be adapted for large diesters. mdpi.com
Potential Energy Surface Analysis
A Potential Energy Surface (PES) is a foundational concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.net It serves as a multi-dimensional map that connects molecular structure to potential energy, providing a theoretical framework for understanding molecular stability, conformational preferences, and reaction dynamics. researchgate.net The topography of the PES reveals stable molecular configurations as minima (valleys) and transition states as saddle points (mountain passes) that connect these minima.
For a large and flexible molecule such as this compound, with numerous rotatable bonds, the PES is exceedingly complex and high-dimensional. A primary application of PES analysis for such molecules is conformational analysis, which aims to identify the various spatial arrangements (conformers) of the atoms and their relative energies. nih.gov Finding the lowest-energy conformers is crucial, as they represent the most stable structures and often dominate the molecule's bulk properties and reactivity. acs.org
Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the detailed step-by-step pathways of chemical reactions. By mapping the PES, researchers can identify the lowest-energy path from reactants to products, characterizing the transition states and intermediates along the way. Density Functional Theory (DFT) is a particularly valuable quantum mechanics method for these investigations, offering a good balance of accuracy and computational cost for studying reaction mechanisms. researchgate.net
For glutarate esters, key reactions include hydrolysis (reaction with water) and esterification (formation from an alcohol and a carboxylic acid). Computational studies on analogous ester systems have provided detailed mechanistic insights.
Acid-Catalyzed Hydrolysis and Esterification : DFT calculations have been used to study the mechanism of acid-catalyzed esterification. One study on the synthesis of ethyl acetate (B1210297) identified the rate-determining step as the nucleophilic attack of the alcohol onto the protonated carboxylic acid, which involves overcoming the highest energy barrier in the reaction process. nih.gov Another DFT study proposed that both acid-catalyzed esterification and hydrolysis proceed through a shared, highly active acylium ion intermediate in a brief two-step reaction. rsc.org
Enzyme-Catalyzed Hydrolysis : Many esters are metabolized in biological and environmental systems by enzymes such as carboxylesterases. A computational study exploring the catalytic mechanism of these enzymes found that the hydrolysis of an ester substrate proceeds through a more complex four-step mechanism:
Nucleophilic attack by a serine residue in the enzyme's active site, forming a first tetrahedral intermediate.
Formation of an acyl-enzyme complex and release of the alcohol product.
Nucleophilic attack by a water molecule, forming a second tetrahedral intermediate.
Release of the carboxylic acid product, regenerating the enzyme. nih.gov
These computational models provide a molecular-level understanding of the bond-breaking and bond-forming events that are fundamental to the reactivity of glutarate esters.
Computational Approaches for Environmental Behavior Prediction
Predicting how a chemical will behave and persist in the environment is critical for assessing its potential impact. Computational models offer a rapid and cost-effective means to estimate key environmental fate parameters, complementing and sometimes replacing time-consuming experimental tests.
Modeling Environmental Transformation Rates
The persistence of this compound in the environment is largely determined by the rates of its transformation through processes like hydrolysis and biodegradation. Computational models are increasingly used to predict these rates based on molecular structure.
Hydrolysis Rate Prediction: Hydrolysis is a primary degradation pathway for esters in aquatic environments. Predictive models, often in the form of Quantitative Structure-Activity Relationships (QSARs), have been developed to estimate hydrolysis rate constants. For carboxylic acid esters, QSAR models have been created using descriptors related to steric and electronic effects. nih.gov Recognizing that long-chain esters may behave differently, specific models have been developed that account for the influence of extended alkyl chains. nih.gov Furthermore, hybrid approaches combining DFT calculations with QSAR have proven effective for predicting the base-catalyzed hydrolysis kinetics of structurally similar plasticizers like phthalate (B1215562) esters. acs.orgnih.gov These studies can differentiate between reaction-determining steps and provide reliable estimates of hydrolysis half-lives under various environmental pH conditions. nih.gov
Biodegradation Rate Prediction: Biodegradation is a key process for the ultimate removal of organic chemicals from the environment. The molecular structure of an ester significantly influences its susceptibility to microbial degradation. Studies on related plasticizers, such as maleates, have shown that structural features like alkyl chain length and branching are critical; reducing chain length and removing branching can enhance biodegradation rates. researchgate.net For long-chain aliphatic polyesters, which share structural similarities with this compound, enzymatic depolymerization rates have been shown to depend on factors like polymer crystallinity and the water solubility of the resulting monomers. acs.org Computational methods, including molecular dynamics simulations and machine learning, are also being applied to engineer enzymes for more efficient plastic biodegradation, a field that holds promise for managing plasticizer waste. nih.gov
Quantitative Structure-Activity Relationships (QSAR) in Environmental Science
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate a chemical's structural properties (described by molecular descriptors) with its activity, such as toxicity or environmental fate. nih.gov These in silico methods are widely accepted for filling data gaps and prioritizing chemicals for further testing. nih.gov
For esters, QSAR models have been extensively developed to predict their environmental hazards. A common approach involves calculating a large number of theoretical molecular descriptors and then using statistical methods, such as Multiple Linear Regression (MLR) and Genetic Algorithms (GA), to select the most relevant descriptors and build a predictive model. nih.govresearchgate.net
Aquatic Toxicity Prediction: The potential toxicity of esters to aquatic organisms is a significant environmental concern. QSAR models have been successfully developed to predict the acute toxicity of various esters to organisms like fish and aquatic invertebrates. nih.govnih.gov These models can be used to create integrated toxicity indices for screening and ranking esters based solely on their molecular structure. nih.gov
| Model Type / Method | Organism / Endpoint | Key Findings & Descriptors | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR), Genetic Algorithm (GA) | Tetrahymena pyriformis (log 1/IGC50) | A statistically robust model was developed using a dataset of 48 aliphatic esters. The model's predictive ability was deemed satisfactory for screening similar compounds. | nih.govresearchgate.net |
| MLR, Ordinary Least Squares (OLS), Variable Subset Selection by Genetic Algorithms (GA-VSS) | Algae, Daphnia, Fish | Developed models for a heterogeneous set of 74 esters. An integrated "Ester Aquatic Toxicity Index" (ESATIN) was created using Principal Component Analysis (PCA) and modeled with theoretical molecular descriptors for rapid screening. | nih.gov |
Biodegradability Prediction: QSAR is a valuable tool for predicting a chemical's biodegradability, which is crucial for assessing its environmental persistence. nih.gov Studies have shown that the presence of ester groups generally promotes biodegradability. researchgate.net For plasticizers like phthalate esters (PAEs), 3D-QSAR and pharmacophore models have been built to predict biodegradability and guide the design of more environmentally friendly alternatives with improved degradation profiles. mdpi.comtandfonline.com These models can incorporate both quantum chemical parameters and environmental factors, such as soil properties, to enhance their predictive power for specific environmental compartments. nih.gov
| Model Type / Method | Chemical Class | Key Findings & Descriptors | Reference |
|---|---|---|---|
| 3D-QSAR | Phthalic Acid Esters (PAEs) | A model was built based on docking scores with degrading enzymes to predict biodegradability. The model was then used to design 38 PAE substitutes with potentially improved degradation profiles. | mdpi.com |
| QSAR considering soil properties and quantum chemical parameters | Phthalic Acid Esters (PAEs) | Developed a model for predicting degradation rates in soil. Found that EHOMO (energy of the highest occupied molecular orbital), qC- (charge on carbon), and soil organic matter (SOM) were predominant factors. | nih.gov |
| Multi-effect pharmacophore model | Phthalic Acid Esters (PAEs) | A comprehensive model was built to simultaneously evaluate biodegradability and biotoxicity. The model suggested that introducing hydrophobic groups could improve both endpoints and was used to screen for environmentally friendly derivatives. | tandfonline.com |
Regulatory Science and Industrial Chemical Management Frameworks
Environmental Risk Assessment Methodologies for Industrial Chemicals
Environmental risk assessment is a systematic process used to evaluate the potential adverse effects of a chemical on the environment. This process is a cornerstone of regulatory frameworks like REACH, TSCA, and AICIS. For industrial chemicals like Diisotridecyl glutarate, this assessment typically involves evaluating exposure and the substance's inherent hazardous properties.
An exposure assessment aims to determine the concentration of a chemical that environmental compartments such as water, soil, and air are likely to be exposed to. This involves understanding the chemical's sources, pathways, and fate in the environment. cdc.gov
For high molecular weight aliphatic esters like this compound, key properties influencing their environmental fate include their low water solubility and vapor pressure. researchgate.net These characteristics suggest that the compound is less likely to be found in significant concentrations in the water column or to be highly volatile. Instead, it is more likely to partition to organic matter in soil and sediment. cdc.gov
The transport of such chemicals in the environment can be influenced by various factors, including:
Sorption: The tendency of a chemical to attach to solid particles, which is influenced by its octanol-water partition coefficient (Kow). A higher Kow suggests a greater affinity for organic matter.
Biodegradation: The breakdown of the chemical by microorganisms. cdc.gov
Photolysis: The breakdown of the chemical by sunlight. cdc.gov
Urban environments with large areas of impervious surfaces can alter the transport of industrial chemicals, potentially leading to increased runoff into aquatic ecosystems. nih.gov
Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which a chemical builds up in an organism. These are critical endpoints in environmental risk assessment.
The persistence of a chemical is often expressed as its half-life in different environmental compartments. For long-chain diesters, biodegradation is a key degradation pathway. cdc.gov
The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). Generally, a log Kow value greater than 4 suggests a potential for bioaccumulation. accessscience.com However, for very large and lipophilic molecules, bioaccumulation may be lower than predicted due to reduced membrane permeability.
Classification and Categorization of Chemical Substances in Regulatory Science
The classification and categorization of chemical substances are fundamental pillars of regulatory science, ensuring that chemicals are produced, handled, and used in a manner that safeguards human health and the environment. International frameworks such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provide a standardized approach to hazard communication. The GHS is implemented through specific regional regulations, for instance, the CLP (Classification, Labelling and Packaging) Regulation in the European Union and the Hazard Communication Standard by the Occupational Safety and Health Administration (OSHA) in the United States.
These frameworks categorize chemicals based on their intrinsic hazardous properties, which are determined through toxicological and ecotoxicological studies, as well as an evaluation of their physical-chemical properties. The primary hazard classes include physical hazards (e.g., flammability, reactivity), health hazards (e.g., toxicity, carcinogenicity), and environmental hazards (e.g., aquatic toxicity).
Some chemical suppliers indicate that this compound is not classified as a hazardous substance under GHS. thegoodscentscompany.com This suggests that, based on the data available to them, the substance does not meet the criteria for any of the GHS hazard classes. For comparison, a structurally related compound, Diisotridecyl phthalate (B1215562), is also reported by multiple sources as not meeting the GHS hazard criteria. nih.gov
The process of chemical categorization within regulatory frameworks is dynamic. As new data becomes available, the classification of a substance can be updated. Regulatory agencies continuously review and update their lists of classified substances to reflect the current state of scientific knowledge.
Interactive Table: Key Regulatory Frameworks for Chemical Classification
| Regulatory Framework | Implementing Region/Body | Key Features |
| Globally Harmonized System (GHS) | United Nations | Provides a standardized basis for chemical hazard classification and communication. |
| CLP Regulation (EC) No 1272/2008 | European Union | Aligns EU legislation with the GHS, covering classification, labelling, and packaging. |
| Hazard Communication Standard | United States (OSHA) | Requires chemical manufacturers and importers to classify hazards and communicate them. |
Sustainable Chemistry and Green Engineering Principles in Ester Production
The production of esters, including this compound, is increasingly being viewed through the lens of sustainable chemistry and green engineering. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govnih.gov The application of these principles to ester production can lead to more environmentally friendly and economically viable manufacturing processes.
A key focus of green chemistry in ester synthesis is the use of renewable feedstocks. nbinno.com Traditionally, the alcohol and acid components used to produce esters are derived from petrochemical sources. A more sustainable approach involves utilizing bio-based raw materials. For instance, glutaric acid can be produced through biotechnological routes, and isotridecyl alcohol can potentially be derived from renewable sources.
The choice of catalyst is another critical aspect of green ester production. Conventional esterification processes often rely on strong mineral acids, which can be corrosive and generate significant waste. Greener alternatives include the use of solid acid catalysts, which can be easily separated and reused, and biocatalysts, such as enzymes. oup.com Lipases, for example, are enzymes that can catalyze esterification reactions under mild conditions with high selectivity, reducing energy consumption and the formation of byproducts. nih.govmdpi.com
Process intensification is a core principle of green engineering that is highly relevant to ester production. This involves the development of innovative reactors and process designs that enhance efficiency and reduce waste. For example, reactive distillation, where the reaction and separation of products occur in the same unit, can improve the yield of esterification reactions by continuously removing water, a byproduct of the reaction. mdpi.com
Energy efficiency is another paramount consideration. biodieselmagazine.com Operating reactions at lower temperatures and pressures, as is often possible with biocatalysis, can significantly reduce energy consumption. mdpi.com Furthermore, optimizing heat integration within the manufacturing plant can minimize energy waste.
The principle of designing for degradation is also pertinent. While this compound is valued for its stability as a plasticizer, from a green chemistry perspective, designing chemicals that will ultimately biodegrade in the environment is a desirable goal. This involves considering the entire lifecycle of the chemical, from its production to its ultimate fate after use.
By integrating these sustainable chemistry and green engineering principles, the production of this compound and other esters can be shifted towards a more environmentally benign and sustainable paradigm.
Interactive Table: Application of Green Chemistry Principles to Ester Production
| Green Chemistry Principle | Application in Ester Production |
| Waste Prevention | Utilizing high-yield reactions and recyclable catalysts to minimize byproduct formation. |
| Atom Economy | Designing synthesis routes that maximize the incorporation of all starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing corrosive mineral acid catalysts with solid acids or enzymes. |
| Use of Renewable Feedstocks | Sourcing alcohols and carboxylic acids from biomass or other renewable sources. |
| Catalysis | Employing selective and reusable catalysts, such as enzymes (lipases), to improve efficiency and reduce waste. |
| Design for Energy Efficiency | Operating reactions at milder temperatures and pressures; integrating heat recovery systems. |
| Design for Degradation | Considering the environmental fate of the ester and designing it for eventual biodegradation. |
Q & A
Basic Research Questions
Q. What key physicochemical properties of diisotridecyl glutarate are critical for experimental design, and how can they be empirically determined?
- Methodological Answer : Prioritize determining properties such as density, solubility, and vapor pressure. For structurally similar esters like dimethyl glutarate, density measurements (e.g., 1.087 g/cm³ at 20°C) are adjusted using molar mass ratios in read-across approaches . Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, as validated for methyl glutarate derivatives .
Q. How should researchers design acute toxicity studies for this compound given limited existing data?
- Methodological Answer : Follow OECD Test Guidelines (e.g., TG 436 for acute inhalation toxicity) and use read-across from dimethyl glutarate. For example, dimethyl glutarate’s LOAEC (20 mg/m³ for olfactory epithelium damage) can guide dose selection, adjusted for molecular weight differences . Include recovery phases to assess reversibility of lesions, as seen in aerosol exposure studies .
Q. What standardized assays are recommended for evaluating genotoxicity of this compound?
- Methodological Answer : Use in vitro mammalian cell mutation assays (e.g., OECD TG 476) with metabolic activation, as applied to dimethyl glutarate, which showed no mutagenicity at the HPRT locus . Pair with bacterial reverse mutation tests (Ames assay) to confirm results.
Advanced Research Questions
Q. How can read-across methodologies address data gaps in this compound’s repeated-dose toxicity profile?
- Methodological Answer :
- Step 1 : Identify analogs (e.g., dimethyl glutarate, diisobutyl glutarate) with shared toxicophores (e.g., ester groups, acid metabolites) .
- Step 2 : Adjust endpoints using molar mass ratios. For example, the German AgBB derived a NIK value of 100 µg/m³ for diisobutyl glutarate by scaling from dimethyl glutarate’s 50 µg/m³ .
- Step 3 : Validate predictions with limited in vivo studies, focusing on target organs (e.g., nasal epithelium) .
Q. What strategies resolve contradictions in toxicological data between this compound and structurally similar esters?
- Methodological Answer :
-
Systematic Review : Compare NOAEC/LOAEC values across analogs (see Table 1).
-
Mechanistic Studies : Investigate pH-dependent toxicity of hydrolysis products (glutaric acid) using in vitro models (e.g., olfactory epithelial cell lines) .
-
Meta-Analysis : Pool data from mixture studies (e.g., dibasic ester blends) to isolate this compound’s contribution .
Table 1 : Comparative Toxicity of Glutarate Esters
Compound NOAEC (mg/m³) LOAEC (mg/m³) Endpoint Source Dimethyl glutarate Not derived 20 Olfactory epithelium Diisobutyl glutarate N/A 100 (NIK) Derived via read-across
Q. How can novel synthesis routes for this compound improve reproducibility in academic studies?
- Methodological Answer :
- Optimized Esterification : Use acid-catalyzed reactions with glutaric anhydride and isotridecanol, monitoring purity via NMR and GC-MS .
- Enantiomeric Analysis : Apply chiral chromatography or enzymatic assays to ensure stereochemical consistency, critical for toxicity studies .
Key Considerations for Experimental Design
- Data Gaps : Prioritize subchronic inhalation studies (28-90 days) to address missing repeated-dose data, using histopathology endpoints .
- Regulatory Alignment : Align with EU-LCI derivation frameworks, which require toxicological validation before read-across .
- Ethical & Feasibility : Use in silico models (e.g., QSAR) for preliminary hazard assessment to minimize animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
